Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms positioned at the 1 and 2 locations of the ring. This specific compound features an ethyl ester group and an iodine atom attached to the pyrazole ring, which enhances its reactivity and utility in various chemical syntheses and pharmaceutical applications. Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is primarily utilized as an intermediate in organic synthesis and has garnered interest in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
The synthesis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves two main steps: cyclocondensation and iodination.
In industrial settings, optimizing reaction conditions such as temperature, pressure, and catalyst use can significantly enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and minimize by-products during synthesis.
The molecular formula of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is C12H19IN2O2, with a molecular weight of approximately 350.20 g/mol. The structural features include:
Property | Value |
---|---|
Molecular Formula | C12H19IN2O2 |
Molecular Weight | 350.20 g/mol |
IUPAC Name | Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate |
InChI Key | NHMXZLVUAWCNOU-UHFFFAOYSA-N |
Canonical SMILES | CCC(C(=O)OCC)N1C=C(C(=N1)C(C)C)I |
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate exhibits versatility in chemical reactivity, allowing it to participate in various reactions:
The mechanism of action for Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is largely dependent on its specific applications within medicinal chemistry. The iodine atom and pyrazole ring are critical for binding interactions with various molecular targets:
This multi-targeting capability underscores its potential therapeutic applications across various biological systems.
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is characterized by:
Key chemical properties include:
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate finds diverse applications in scientific research:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications, highlighting its significance in advancing chemical science and medicinal development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2